Citrostadienol

Catalog No.
S635017
CAS No.
474-40-8
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citrostadienol

CAS Number

474-40-8

Product Name

Citrostadienol

IUPAC Name

(3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-8-22(19(2)3)10-9-20(4)24-13-14-26-23-11-12-25-21(5)28(31)16-18-30(25,7)27(23)15-17-29(24,26)6/h8,11,19-21,24-28,31H,9-10,12-18H2,1-7H3/b22-8-/t20-,21+,24-,25+,26+,27+,28+,29-,30+/m1/s1

InChI Key

LPZCCMIISIBREI-JXMPMKKESA-N

SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4C)O)C)C)C(C)C

Synonyms

(3β,4α,5α,24Z)-4-Methyl-stigmasta-7,24(28)-dien-3-ol;4α-Methyl-5α-stigmasta-7,24(28)-dien-3β-ol; Citrostadienol; 24-Ethylidenelophenol; 5α-Sitosterol; 24-Ethylidene-lophenol; α1-Sitosterol

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4C)O)C)C)C(C)C

Isomeric SMILES

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C)O)C)C)\C(C)C

Anticancer Properties

Citrastadienol has been shown to exhibit anticancer properties in various studies. For instance, a study published in the journal "Cancer Letters" found that citrastadienol suppressed the proliferation and migration of human esophageal squamous carcinoma cells []. Additionally, research published in "Oncology Letters" demonstrated that citrastadienol induced apoptosis (programmed cell death) in human breast cancer cells []. These findings suggest the potential of citrastadienol as a therapeutic agent for cancer, although further research is needed to explore its efficacy and safety in clinical settings.

Antibacterial and Antifungal Activities

Citrastadienol has also demonstrated antibacterial and antifungal properties. A study published in "BMC Complementary and Alternative Medicine" reported that citrastadienol exhibited antibacterial activity against various foodborne pathogens, including Escherichia coli and Staphylococcus aureus []. Furthermore, research published in "Mycobiology" showed that citrastadienol displayed antifungal activity against several fungal strains []. These findings suggest the potential of citrastadienol as a natural antimicrobial agent, although further investigation is needed to determine its effectiveness in various applications.

Citrostadienol, also known as alpha1-sitosterol, is a naturally occurring steroid classified within the 4-monomethylsterol group. Its molecular formula is C30H50O, and it has a molecular weight of 426.7 g/mol. This compound is primarily isolated from various plant sources, including Prunus armeniaca (apricot) and Ulmus rubra (slippery elm). Citrostadienol exhibits structural similarities to other phytosterols, characterized by a unique double bond configuration at the 24-position of the sterol nucleus, which contributes to its biological activity and potential therapeutic applications .

The mechanism of action of citrastadienol is unknown due to a lack of research. Terpenes are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties []. However, the specific effects of citrastadienol require further investigation.

Typical of sterols. Notably, it can undergo:

  • Hydrogenation: The addition of hydrogen across double bonds can convert citrostadienol into saturated derivatives.
  • Oxidation: Oxidative reactions can modify the hydroxyl group at C-3, influencing its biological properties.
  • Formylation: Citrostadienol can react with aldehydes in the presence of acids to form formyl derivatives, which may have enhanced biological activity .

These reactions allow for the modification of citrostadienol's structure, potentially leading to derivatives with varied pharmacological properties.

Citrostadienol exhibits notable biological activities, including:

  • Cytotoxicity: Studies have shown that citrostadienol has cytotoxic effects against B16F10 melanoma cells, indicating its potential as an anticancer agent .
  • Cholesterol Regulation: As a phytosterol, citrostadienol may help lower cholesterol levels by competing with cholesterol for absorption in the intestines.
  • Anti-inflammatory Properties: Research suggests that citrostadienol may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

These activities highlight its potential therapeutic applications in oncology and cardiovascular health.

The synthesis of citrostadienol can be achieved through various methods:

  • Extraction from Natural Sources: The most common method involves isolating citrostadienol from plants such as apricot and slippery elm.
  • Chemical Synthesis: Laboratory synthesis can be performed via multi-step organic reactions involving starting materials like cholesterol or other sterols. This often includes catalytic hydrogenation and selective oxidation steps to achieve the desired structure .
  • Biotechnological Approaches: Recent advancements include using microbial fermentation processes to produce citrostadienol from simpler substrates.

These methods allow for the production of citrostadienol in sufficient quantities for research and potential commercial use.

Citrostadienol has several applications across various fields:

  • Pharmaceuticals: Due to its cytotoxic properties, it is being investigated for use in cancer therapies.
  • Nutraceuticals: As a phytosterol, it is included in dietary supplements aimed at lowering cholesterol levels.
  • Cosmetics: Its anti-inflammatory properties make it a candidate for inclusion in skincare products aimed at reducing skin irritation and promoting healing .

These applications underline the compound's versatility and potential market value.

Interaction studies involving citrostadienol focus on its effects when combined with other compounds:

  • Synergistic Effects: Research indicates that citrostadienol may enhance the efficacy of certain anticancer drugs when used in combination therapies.
  • Metabolic Interactions: Studies have shown that citrostadienol can influence lipid metabolism pathways, potentially affecting how other lipophilic compounds are absorbed and metabolized in the body .

Understanding these interactions is crucial for developing effective therapeutic strategies.

Citrostadienol shares structural and functional similarities with several other phytosterols. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Beta-sitosterolC29H50OCommonly found in plant oils; reduces cholesterol levels.
CampesterolC28H48OSimilar structure; involved in cholesterol metabolism.
StigmasterolC29H48OKnown for anti-inflammatory properties; found in various plants.

Uniqueness of Citrostadienol

Citrostadienol is unique due to its specific double bond configuration at the 24-position and its potent cytotoxicity against melanoma cells. Unlike beta-sitosterol and campesterol, which primarily focus on cholesterol-lowering effects, citrostadienol's anticancer properties present a distinctive avenue for research and application .

Physical Description

Solid

XLogP3

9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

426.386166214 g/mol

Monoisotopic Mass

426.386166214 g/mol

Heavy Atom Count

31

Appearance

Powder

Melting Point

151 °C

UNII

U71X1M7968

Other CAS

474-40-8

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]

Dates

Last modified: 04-14-2024

Explore Compound Types